molecular formula C6H10N2O B2722074 2-(Methoxymethyl)-1-methyl-1H-imidazole CAS No. 1667730-79-1

2-(Methoxymethyl)-1-methyl-1H-imidazole

Cat. No.: B2722074
CAS No.: 1667730-79-1
M. Wt: 126.159
InChI Key: VWJPRLSGBMZWAI-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-1-methyl-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound features a methoxymethyl group attached to the second carbon and a methyl group attached to the first nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-1-methyl-1H-imidazole can be achieved through several methods. One common approach involves the alkylation of 1-methylimidazole with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different substituted imidazoles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxaldehyde, while substitution with an amine could produce 2-(aminomethyl)-1-methyl-1H-imidazole.

Scientific Research Applications

2-(Methoxymethyl)-1-methyl-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: Lacks the methoxymethyl group, resulting in different reactivity and applications.

    2-Methylimidazole: Similar structure but without the methoxymethyl group, leading to distinct chemical properties.

    2-(Hydroxymethyl)-1-methyl-1H-imidazole: Contains a hydroxymethyl group instead of a methoxymethyl group, affecting its reactivity and interactions.

Uniqueness

2-(Methoxymethyl)-1-methyl-1H-imidazole is unique due to the presence of the methoxymethyl group, which imparts specific chemical properties and reactivity. This functional group can influence the compound’s solubility, stability, and ability to participate in various chemical reactions, making it valuable for diverse applications in research and industry.

Properties

IUPAC Name

2-(methoxymethyl)-1-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-8-4-3-7-6(8)5-9-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJPRLSGBMZWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1667730-79-1
Record name 2-(methoxymethyl)-1-methyl-1H-imidazole
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